Benzyl diethyldithiocarbamate

Polymer Chemistry Controlled Radical Polymerization Photoiniferter

Benzyl diethyldithiocarbamate (BDC; CAS 3052-61-7) is an S-benzyl ester derivative of N,N-diethyldithiocarbamic acid, belonging to the dithiocarbamate (DTC) class of organosulfur compounds. The compound exists as a light yellow to brown clear liquid at 20°C, with a molecular weight of 239.40 g/mol, a boiling point of 172°C at 15 mmHg, and a specific gravity of 1.12.

Molecular Formula C12H17NS2
Molecular Weight 239.4 g/mol
CAS No. 3052-61-7
Cat. No. B1217104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl diethyldithiocarbamate
CAS3052-61-7
Synonymsenzyl N,N-diethyldithiocarbamate
benzyl-DEDTC
Molecular FormulaC12H17NS2
Molecular Weight239.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)SCC1=CC=CC=C1
InChIInChI=1S/C12H17NS2/c1-3-13(4-2)12(14)15-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
InChIKeySNBMGLUIIGFNFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Diethyldithiocarbamate (CAS 3052-61-7): Core Physicochemical and Class Identity for Procurement Evaluation


Benzyl diethyldithiocarbamate (BDC; CAS 3052-61-7) is an S-benzyl ester derivative of N,N-diethyldithiocarbamic acid, belonging to the dithiocarbamate (DTC) class of organosulfur compounds [1]. The compound exists as a light yellow to brown clear liquid at 20°C, with a molecular weight of 239.40 g/mol, a boiling point of 172°C at 15 mmHg, and a specific gravity of 1.12 . DTCs are widely recognized for their strong metal-chelating capacity and are employed across vulcanization, coordination chemistry, and analytical applications [1]. BDC is commercially available with purity specifications exceeding 98.0% by GC .

Why Benzyl Diethyldithiocarbamate Cannot Be Interchanged with Dibenzyl or Other DTC Analogs


Within the dithiocarbamate class, seemingly minor structural variations—such as replacing the N-alkyl groups or the S-substituent—produce substantial divergences in key procurement-relevant parameters including in vitro cytotoxicity, photochemical radical-generation behavior, and physical handling characteristics [1]. For instance, a comparative toxicological study of multiple DTCs established that N,N-dibenzyl-DTC exhibits an EC50 value (1269.9 μg/mL) that differs by approximately two orders of magnitude from more toxic mono-benzyl analogs [1]. Furthermore, the specific benzyl-diethyl substitution pattern imparts unique photoiniferter functionality enabling living radical polymerization, a capability not generally observed with symmetric diaralkyl or tetraalkylthiuram disulfide analogs [2]. Consequently, assuming functional or safety equivalence among DTC derivatives without direct comparative data introduces unacceptable risk in experimental reproducibility and industrial process qualification.

Quantitative Evidence Guide: Verified Differentiation of Benzyl Diethyldithiocarbamate vs. Closest Analogs


Photoiniferter Activity in Living Radical Polymerization: BDC vs. Tetraethylthiuram Disulfide and Diphenyl Disulfide

In the photopolymerization of styrene, benzyl diethyldithiocarbamate (BDC) functions as a photoiniferter, enabling living radical polymerization where both polymer yield and molecular weight increase linearly with reaction time. This behavior contrasts sharply with conventional photoinitiators like diphenyl disulfide (DPD) and tetraethylthiuram disulfide (TD), which do not exhibit the same living character under identical conditions [1]. The linear increase in both yield and molecular weight as a function of time is a hallmark of controlled, living polymerization and is specifically attributable to the reversible photodissociation of the benzyl-diethyldithiocarbamyl C-S bond under UV irradiation [1].

Polymer Chemistry Controlled Radical Polymerization Photoiniferter Block Copolymer Synthesis

Comparative In Vitro Cytotoxicity: BDC-Class Ranking vs. N,N-Dibenzyl-DTC

In a comparative in vitro toxicity assessment using E. coli growth inhibition (IGEC), N,N-dibenzyl-DTC was identified as the least toxic among the tested dithiocarbamates, with an EC50 value of 1,269.9 μg/mL. In contrast, N-benzyl-N-methyl-DTC and N-butyl-N-methyl-DTC exhibited EC50 values of 23.5 μg/mL and 14.9 μg/mL, respectively—approximately 54-fold to 85-fold more toxic [1]. While benzyl diethyldithiocarbamate (BDC) was not directly tested in this panel, regression analysis established that DTC toxicity decreases exponentially with increasing molecular weight and with the number of benzene rings present in the molecule [1].

Toxicology Structure-Activity Relationship Dithiocarbamate E. coli Growth Inhibition

Physical State and Handling Properties: BDC as a Liquid vs. Solid DTC Analogs

Benzyl diethyldithiocarbamate is supplied as a light yellow to brown clear liquid at 20°C, with a specific gravity of 1.12 and a boiling point of 172°C at 15 mmHg . This liquid physical state contrasts with many commercially relevant DTC analogs: sodium diethyldithiocarbamate is a solid (trihydrate crystalline form), zinc dibenzyl dithiocarbamate (ZBEC) is a solid powder, and N,N-dibenzyl-DTC is typically a solid sodium salt [1]. The liquid state of BDC at ambient temperature confers distinct advantages in formulation applications requiring direct liquid blending or solvent-free incorporation.

Physical Property Formulation Solubility Handling

Herbicidal Activity Profile: Benzyl N,N-Diethyldithiocarbamate vs. N-Monoalkyl and N,N-Diaralkyl Analogs

In a systematic evaluation of dithiocarbamate herbicidal activity against radish and barnyardgrass, benzyl N,N-dialkyldithiocarbamates—including the N,N-diethyl derivative (BDC)—demonstrated high activity, whereas N-monoalkyl-, N,N-diaryl-, and N,N-diaralkyl-dithiocarbamates were notably less active [1]. This functional divergence establishes that the N,N-dialkyl substitution pattern is essential for herbicidal efficacy, and that substitution with aromatic groups on the nitrogen atom substantially reduces or abolishes activity [1].

Agrochemical Herbicide Structure-Activity Relationship Dithiocarbamate Ester

Photoiniferter Functionality Enables Block Copolymer Synthesis: BDC vs. Symmetric p-Xylylene Bis-Iniferter

Benzyl diethyldithiocarbamate serves as an excellent monofunctional photoiniferter for the synthesis of AB-type block copolymers. In contrast, p-xylylene bis(diethyldithiocarbamate)—a structurally related difunctional iniferter—yields ABA-type triblock copolymers under similar photopolymerization conditions [1]. Both compounds were observed to polymerize styrene and methyl methacrylate, leading to block copolymers consisting of homopolymer and random or alternating copolymer sequences, respectively [1]. The monofunctional nature of BDC limits chain extension to one direction, enabling precise AB diblock architecture.

Polymer Chemistry Block Copolymer Photoiniferter Living Radical Polymerization

Hydrolytic Stability and Anti-Scorch Performance: Zinc Dibenzyl Dithiocarbamate (ZBEC) vs. BDC as Benchmark

Zinc dibenzyl dithiocarbamate (ZBEC) is characterized by high resistance to hydrolysis, low solubility in rubbers, and the longest anti-scorching capability within the dithiocarbamate accelerator class [1]. Benzyl diethyldithiocarbamate (BDC), as the free S-benzyl ester rather than a zinc salt, serves as a useful synthetic precursor or comparative benchmark for evaluating ZBEC and related zinc DTC complexes. The free ester form (BDC) lacks the zinc-mediated crosslinking functionality and exhibits different solubility and thermal decomposition profiles relative to zinc DTC salts [1].

Rubber Vulcanization Accelerator Scorch Safety Hydrolytic Stability

Procurement-Driven Application Scenarios for Benzyl Diethyldithiocarbamate Based on Verified Evidence


Controlled Synthesis of AB Diblock Copolymers via Living Radical Photopolymerization

Utilize BDC as a monofunctional photoiniferter for the synthesis of well-defined AB diblock copolymers. Under UV irradiation, BDC undergoes reversible photodissociation at the benzyl C-S bond, generating a benzyl radical that initiates polymerization and a dithiocarbamyl radical that reversibly caps the propagating chain end, enabling living character [1]. This application is uniquely suited to BDC among common photoinitiators; comparators such as diphenyl disulfide (DPD) and tetraethylthiuram disulfide (TD) fail to exhibit the same living polymerization behavior [1]. For ABA triblock architectures, p-xylylene bis(diethyldithiocarbamate) should be procured instead [2].

Agrochemical Research: Herbicide Lead Compound Screening in Broad-Leaved Weed Control

Employ BDC as a reference compound within the active N,N-dialkyl dithiocarbamate subclass for herbicide discovery programs targeting broad-leaved weeds. Systematic structure-activity studies have established that benzyl N,N-dialkyldithiocarbamates exhibit high herbicidal activity against radish and barnyardgrass, while N-monoalkyl and N,N-diaryl analogs are inactive [1]. This evidence supports the use of BDC as a positive control or scaffold for derivatization, whereas N,N-dibenzyl-DTC or N-aryl DTCs should not be substituted for this purpose as they lack comparable efficacy [1].

Synthetic Intermediate for Zinc Dibenzyl Dithiocarbamate (ZBEC) and Related Metal Complexes

Procure BDC as a key synthetic precursor for the preparation of zinc dibenzyl dithiocarbamate (ZBEC) and other metal-DTC complexes used in rubber vulcanization and coordination chemistry applications. BDC serves as the S-benzyl ester building block from which the free dithiocarbamate ligand can be generated for metal coordination [1]. Direct substitution of BDC for ZBEC in vulcanization formulations is not appropriate; BDC lacks the zinc-mediated accelerator functionality and anti-scorch characteristics inherent to ZBEC [1]. Appropriate conversion to the zinc complex is required prior to rubber compounding.

Comparative Toxicology Studies and Structure-Activity Relationship Modeling

Include BDC as a test compound in structure-activity relationship (SAR) studies examining dithiocarbamate cytotoxicity. Based on established exponential toxicity models, DTC toxicity decreases with increasing molecular weight and number of benzene rings [1]. BDC (MW = 239.40 g/mol; one benzene ring) occupies an intermediate position between high-toxicity mono-benzyl analogs (EC50 ~15-24 μg/mL) and low-toxicity dibenzyl-DTC (EC50 = 1,269.9 μg/mL) [1]. This positions BDC as a valuable comparator for validating predictive toxicity models and for assessing the contribution of the benzyl-diethyl substitution pattern to overall cytotoxicity.

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